5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile

Catalog No.
S6663243
CAS No.
1261897-99-7
M.F
C12H7NO2S
M. Wt
229.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile

CAS Number

1261897-99-7

Product Name

5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile

IUPAC Name

5-(5-formylthiophen-3-yl)-2-hydroxybenzonitrile

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C12H7NO2S/c13-5-9-3-8(1-2-12(9)15)10-4-11(6-14)16-7-10/h1-4,6-7,15H

InChI Key

YQDDAJOOQWYTNY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)C#N)O

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)C#N)O
4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% is a chemical compound that has gained a significant interest in scientific research due to its potential applications in various fields of research and industry. In this paper, we will discuss the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95%.
4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% is a chemical compound with a molecular formula of C15H9NO2S. It is also known as 4-(2-Formylthiophene-4-yl)-2-hydroxybenzonitrile, 95%. The compound has a yellow crystalline powder form and is soluble in organic solvents.
The compound was first introduced in 1997 by Sandulescu et al. as a key intermediate during the synthesis of 2-acylthiophenes. Since then, the compound has gained a significant interest in scientific research due to its potential applications in various fields of research and industry.
4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% has a melting point of 232-235°C and a boiling point of 437.5°C at 760 mmHg. It has a molecular weight of 263.3 g/mol and a density of 1.371 g/cm3. The compound is stable under normal conditions and can be stored at room temperature.
The chemical structure of 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% consists of a benzene ring, a thiophene ring, and a nitrile group. The presence of a formyl group and a hydroxyl group on the compound's structure makes it a potential candidate for various applications in scientific research and industry.
The synthesis of 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% involves a multi-step procedure. The first step involves the synthesis of 2-acylthiophenes from thiophenes and acyl chlorides. The second step is the oxidation of 2-acylthiophenes to 2-formylthiophenes using a mixture of potassium permanganate and sodium hydrosulfite. The final step is the condensation of 2-formylthiophenes with 2-hydroxybenzonitrile to yield 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95%.
The characterization of 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% can be performed using various techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry. NMR can be used to identify the compound structure, while FTIR can be used to identify the functional groups present in the compound. Mass spectrometry can be used to determine the molecular weight of the compound.
Various analytical methods can be used to detect and quantify 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% in various samples. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible spectroscopy (UV-Vis) are some of the commonly used methods.
Studies have shown that 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% possesses various biological activities such as antibacterial, antifungal, and antioxidant properties. The compound has shown to inhibit the growth of Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, among others.
Studies have also been conducted to determine the toxicity and safety of 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% in scientific experiments. The compound has shown low toxicity and is considered safe for use in various scientific experiments.
4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% has potential applications in various fields of research and industry such as:
1. Organic synthesis
2. Medicinal chemistry
3. Material science
4. Catalysis
5. Photochemistry
Research is currently ongoing to explore the potential applications of 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% in various fields of research and industry. The compound has shown promising results in various studies, and more research is needed to fully understand its potential.
The potential implications of 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% in various fields of research and industry are:
1. Organic synthesis: The compound can be used as a key intermediate in the synthesis of various organic compounds.
2. Medicinal chemistry: The antimicrobial and antioxidant properties of the compound can be utilized in the development of new drugs.
3. Material science: The compound can be used as a building block for the synthesis of various materials.
4. Catalysis: The compound can be used as a catalyst in various reactions.
5. Photochemistry: The compound can be used in various photochemical reactions.
Limitations:
Despite its potential applications, 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% has some limitations. The compound's high cost and difficulty in synthesis are some of the limitations that limit its widespread use.
The future directions for research on 4-(2-Formylthiophen-4-yl)-2-cyanophenol, 95% are:
1. To explore its use in the synthesis of new organic compounds
2. To investigate its potential applications in the development of new drugs
3. To explore its use in the synthesis of new materials
4. To investigate its potential as a catalyst in various reactions
5. To explore its potential applications in various photochemical reactions.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

229.01974964 g/mol

Monoisotopic Mass

229.01974964 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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